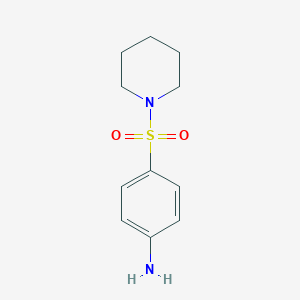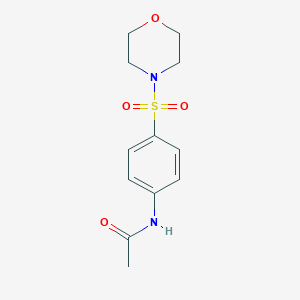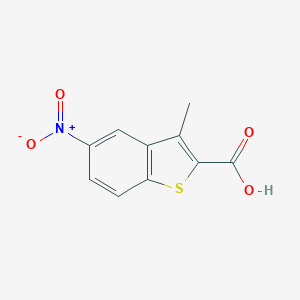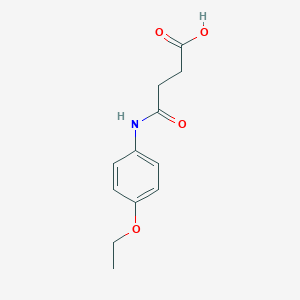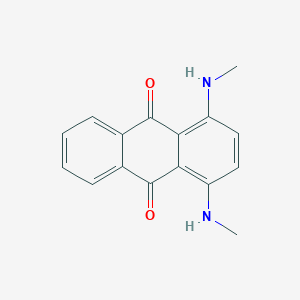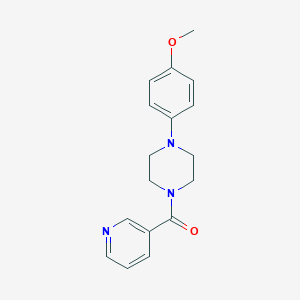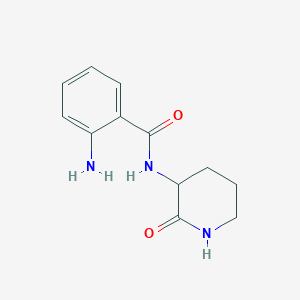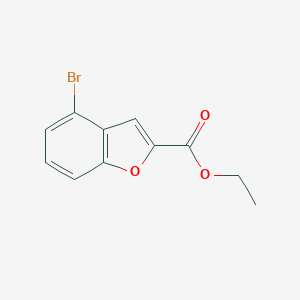
Ethyl 4-bromobenzofuran-2-carboxylate
Vue d'ensemble
Description
Ethyl 4-bromobenzofuran-2-carboxylate is a chemical compound with the molecular formula C11H9BrO3 and a molecular weight of 269.09 g/mol . It is a derivative of benzofuran, a heterocyclic compound that contains a fused benzene and furan ring. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.
Méthodes De Préparation
Ethyl 4-bromobenzofuran-2-carboxylate can be synthesized through various methods. One common synthetic route involves the bromination of benzofuran followed by esterification. The reaction typically starts with the bromination of benzofuran using bromine or a brominating agent under controlled conditions. The resulting bromobenzofuran is then subjected to esterification with ethyl chloroformate in the presence of a base such as triethylamine . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
Ethyl 4-bromobenzofuran-2-carboxylate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Reduction Reactions: The compound can be reduced to form various derivatives. For example, catalytic hydrogenation can reduce the bromine atom to a hydrogen atom.
Oxidation Reactions: Oxidation of the benzofuran ring can lead to the formation of quinone derivatives.
Applications De Recherche Scientifique
Ethyl 4-bromobenzofuran-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Research into its potential therapeutic applications is ongoing. It has been investigated for its potential use in developing new drugs, particularly in the field of oncology.
Mécanisme D'action
The mechanism of action of ethyl 4-bromobenzofuran-2-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes, affecting biochemical pathways. For example, it may inhibit the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism. The exact pathways and molecular targets can vary depending on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
Ethyl 4-bromobenzofuran-2-carboxylate can be compared with other benzofuran derivatives such as:
- Ethyl 2-bromobenzofuran-3-carboxylate
- Mthis compound
- Ethyl 5-bromobenzofuran-2-carboxylate
These compounds share a similar core structure but differ in the position of the bromine atom and the ester group. The unique positioning of these groups in this compound contributes to its distinct chemical properties and reactivity .
Propriétés
IUPAC Name |
ethyl 4-bromo-1-benzofuran-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO3/c1-2-14-11(13)10-6-7-8(12)4-3-5-9(7)15-10/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMZUPXGTBJYBSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(O1)C=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10618675 | |
| Record name | Ethyl 4-bromo-1-benzofuran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10618675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177735-22-7 | |
| Record name | Ethyl 4-bromo-1-benzofuran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10618675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
